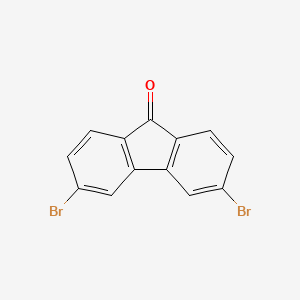

3,6-Dibromo-9h-fluoren-9-one

Description

Contextualization of Fluorenone Scaffolds in Organic Synthesis and Materials Science

Fluorenone, a polycyclic aromatic ketone, and its structural relatives are foundational motifs in both organic synthesis and materials science. researchgate.netresearchgate.net The rigid, planar, and electron-deficient nature of the fluorenone core, combined with its extended π-conjugation, imparts unique electronic and photophysical properties. researchgate.net These characteristics make fluorenone derivatives highly valuable as building blocks for a wide range of functional materials. researchgate.net

In materials science, the fluorenone scaffold is a crucial component in the construction of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netresearchgate.netujpronline.com The tunable nature of their physicochemical properties allows for the rational design of materials with specific band gaps and enhanced stability. researchgate.netresearchgate.net For instance, fluorenones are utilized in the synthesis of blue and green phosphorescent OLED hosts and have been incorporated into the design of molecular motors. ujpronline.com

From a synthetic perspective, the fluorenone framework is a versatile platform. The carbonyl group and the aromatic rings offer multiple sites for chemical modification, enabling the synthesis of complex molecular architectures. researchgate.net The relatively acidic protons at the 9-position of the parent fluorene (B118485) ring allow for functionalization, which can then be oxidized to the corresponding fluorenone. researchgate.net This versatility has led to the development of numerous synthetic protocols for creating diverse fluorenone libraries. researchgate.net Furthermore, polycyclic compounds that merge fluorenone with other important structural motifs, such as coumarins, are being explored for their potentially interesting properties in pharmaceuticals and functional materials. thieme.de

Significance of Bromination in Fluorenone Derivatives for Further Functionalization

The introduction of bromine atoms onto the fluorenone scaffold, creating compounds like dibrominated fluorenones, is a critical strategy for expanding their synthetic utility. scirp.org Bromine atoms are excellent leaving groups in a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry. scirp.org This makes brominated fluorenones key intermediates for introducing new functional groups and constructing more complex molecular systems.

The principal value of bromoarenes lies in their ability to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds. scirp.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are frequently employed to functionalize brominated aromatic compounds. researchgate.netresearchgate.net By reacting brominated fluorenones with appropriate coupling partners (e.g., boronic acids, terminal alkynes, or amines), chemists can append a wide array of substituents to the fluorenone core. This modular approach allows for the fine-tuning of the electronic and steric properties of the final molecule. nih.gov

The positions of bromination on the fluorenone ring are crucial as they dictate the regiochemistry of subsequent functionalization. The electron-withdrawing nature of the ketone group at the 9-position influences the reactivity of the aromatic rings, and controlling the bromination pattern is key to accessing specific isomers. The presence of bromine substituents provides a reactive handle for building complex structures, such as those used in organic electronics or as precursors for pharmaceutical compounds. ontosight.ai

Overview of Research Trajectories for 3,6-Dibromo-9H-fluoren-9-one as a Key Intermediate

This compound has emerged as a particularly important building block in chemical synthesis. Its symmetrical dibromination at the 3- and 6-positions provides two reactive sites for difunctionalization, allowing for the creation of well-defined, conjugated polymers and dendrimers.

One prominent research trajectory involves its use as a monomer in polymerization reactions. The two bromine atoms can undergo sequential or simultaneous cross-coupling reactions to build up polymer chains with a fluorenone unit integrated into the backbone. These polymers are investigated for applications in organic electronics, where the fluorenone moiety can act as an electron-accepting unit.

Another significant area of research is its use in the synthesis of discrete, complex molecules for materials and medicinal chemistry. For example, this compound serves as a reagent in the preparation of diphenylamine-fluorenone derivatives, which have been explored as potential fluorescent probes for applications such as neuroblastoma cell staining. chemicalbook.com The synthesis of this key intermediate can be achieved through methods like the oxidation of 3,6-dibromophenanthrene-9,10-dione (B38615) with potassium permanganate (B83412) in a basic solution, affording the product in high yield. chemicalbook.com The compound's properties make it a valuable precursor for creating molecules with specific electronic and structural features for advanced applications. ontosight.ai

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 216312-73-1 | labproinc.comsigmaaldrich.comchemspider.com |

| Molecular Formula | C₁₃H₆Br₂O | labproinc.comsigmaaldrich.comchemspider.com |

| Molecular Weight | 338.00 g/mol | labproinc.comavantorsciences.com |

| Physical State | Solid, Powder/Crystal | labproinc.comsigmaaldrich.comavantorsciences.com |

| Color | Light yellow to Orange | labproinc.comavantorsciences.com |

| Melting Point | 324 °C | labproinc.com |

| Purity | ≥95.0% to 97% | labproinc.comsigmaaldrich.comavantorsciences.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | XXZOHYHKWDLSFS-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZOHYHKWDLSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C2=O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216312-73-1 | |

| Record name | 3,6-Dibromo-9H-fluoren-9-one216312-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dibromo 9h Fluoren 9 One

Oxidative Approaches from Precursor Compounds

A prominent and effective method for the synthesis of 3,6-Dibromo-9H-fluoren-9-one involves the oxidation of a pre-brominated precursor, specifically 3,6-Dibromophenanthrene-9,10-dione (B38615). This multi-step approach ensures the precise placement of the bromine atoms on the fluorenone scaffold.

Synthesis via Oxidation of 3,6-Dibromophenanthrene-9,10-dione

The synthesis of this compound can be successfully achieved through the oxidative cleavage of 3,6-Dibromophenanthrene-9,10-dione. chemicalbook.com This method relies on a strong oxidizing agent in a basic medium to facilitate the rearrangement and formation of the five-membered ring characteristic of the fluorenone core.

A general procedure involves dissolving potassium hydroxide in water, followed by the addition of 3,6-Dibromophenanthrene-9,10-dione. chemicalbook.com The reaction mixture is heated, and a strong oxidizing agent, such as potassium permanganate (B83412), is added portion-wise. chemicalbook.com The reaction is maintained at an elevated temperature for several hours to ensure complete conversion. chemicalbook.com Upon cooling, the excess oxidant is quenched, and the pH is neutralized, leading to the precipitation of the crude product. chemicalbook.com Purification is typically achieved through extraction and recrystallization, yielding the desired this compound as a light yellow solid. chemicalbook.com

Reaction Conditions and Optimization for Oxidative Synthesis

The efficiency of the oxidative synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized to improve the yield and purity of the final product include the choice of oxidizing agent, the concentration of the base, the reaction temperature, and the reaction time.

Potassium permanganate (KMnO4) in an aqueous solution of potassium hydroxide (KOH) is a commonly employed system for this transformation. chemicalbook.com The reaction is typically conducted at elevated temperatures, for instance, by heating the mixture to 130 °C. chemicalbook.com A detailed study of the reaction parameters has shown that a high yield of 88% can be achieved. chemicalbook.com

The following table summarizes a set of optimized reaction conditions for this oxidative synthesis:

| Parameter | Condition |

| Starting Material | 3,6-Dibromophenanthrene-9,10-dione |

| Oxidizing Agent | Potassium permanganate (KMnO4) |

| Base | Potassium hydroxide (KOH) |

| Solvent | Water |

| Temperature | 130 °C |

| Reaction Time | 1 hour |

| Yield | 88% |

This data is based on a specific reported procedure and may vary depending on the scale and specific laboratory conditions. chemicalbook.com

Direct Bromination Strategies for Fluorenone Scaffolds

Regioselective Bromination of 9H-Fluorenone (referencing related dibromofluorenones for methodological insights)

The direct bromination of 9H-fluorenone typically leads to the formation of the 2,7-dibromo isomer as the major product. This is because the carbonyl group is a deactivating group and a meta-director. However, the electronics of the fused ring system result in the positions para to the carbonyl group (positions 2 and 7) being the most activated for electrophilic substitution.

A common procedure for the synthesis of 2,7-dibromofluorenone involves the use of bromine as the brominating agent in a suitable solvent, often with a catalyst. For example, fluorenone can be treated with bromine in glacial acetic acid in the presence of an iron-iodine catalyst. google.com The reaction temperature is carefully controlled, and the bromine is often added in portions to manage the reaction rate and selectivity. google.com While this method is effective for the synthesis of the 2,7-isomer, obtaining the 3,6-isomer via direct bromination is significantly more challenging and is not a commonly reported procedure. The substitution pattern of 3,6-dibromofluorenone is generally difficult to achieve through conventional electrophilic bromination of the parent fluorenone. rsc.org

Insights into achieving different regioselectivities can be gained from studying the bromination of other aromatic compounds, where the choice of brominating agent, solvent, and catalyst can influence the isomeric distribution of the products. researchgate.nettandfonline.com However, the inherent electronic properties of the fluorenone nucleus strongly favor substitution at the 2 and 7 positions.

Catalytic Systems and Reaction Media for Bromination

To enhance the efficiency and selectivity of the bromination of fluorenone, various catalytic systems and reaction media have been explored. For the synthesis of 2,7-dibromofluorenone, a combination of iron powder and a small amount of iodine is an effective catalyst. google.com The reaction is typically carried out in glacial acetic acid, which serves as both a solvent and a medium that can moderate the reactivity of the bromine. google.com The addition of a small amount of fuming sulfuric acid can also be employed to further activate the bromine. google.com

The following table outlines a typical catalytic system for the direct bromination of fluorenone to yield the 2,7-isomer:

| Component | Role | Example |

| Brominating Agent | Source of electrophilic bromine | Liquid Bromine (Br2) |

| Catalyst | Lewis acid to polarize Br2 | Iron powder and Iodine |

| Reaction Medium | Solvent | Glacial Acetic Acid |

| Activator | Strong acid to enhance electrophilicity | Fuming Sulfuric Acid |

This table provides an example of a system used for the synthesis of 2,7-dibromofluorenone and offers methodological insight into the direct bromination of the fluorenone scaffold. google.com

Green Chemistry Principles in the Synthesis of Dibromofluorenones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of organic compounds, including dibromofluorenones.

Key green chemistry principles relevant to the synthesis of dibromofluorenones include:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled.

One notable example of a greener approach to the synthesis of bromofluorenones is the use of water as a solvent. Research has shown that the bromination of 9-fluorenone (B1672902) can be carried out efficiently in water, which is a non-toxic, non-flammable, and inexpensive solvent. This method avoids the use of halogenated solvents or strong acids, thereby reducing the environmental impact of the synthesis. While this approach has been demonstrated for the synthesis of bromofluorenones, its application to achieve the specific 3,6-dibromo isomer would require further investigation into regioselective control under these conditions.

The oxidative approach, while potentially having a lower atom economy due to the use of a stoichiometric oxidizing agent, can be considered from a green chemistry perspective if the starting materials are derived from renewable resources and if the byproducts are non-toxic and can be easily managed.

Methodologies for Purification and Isolation of this compound

The purification and isolation of this compound from crude reaction mixtures are critical steps to obtain a product with the desired purity for subsequent applications. The choice of method depends on the nature of the impurities present, the scale of the reaction, and the required final purity. Standard laboratory techniques such as precipitation, filtration, washing, extraction, and chromatography are commonly employed.

Following synthesis, the initial isolation of the crude product is often achieved through precipitation and filtration. In one synthetic route, after the reaction is complete and cooled to room temperature, the pH is adjusted to neutral, causing a black solid to precipitate. chemicalbook.com This solid is then collected by filtration. chemicalbook.com In another method, the careful addition of concentrated sulfuric acid to the reaction mixture causes the product to precipitate as a light yellow solid, which is then filtered, washed with water, and dried under vacuum. chemicalbook.com This simple filtration and washing procedure can be effective in removing inorganic salts and other water-soluble impurities.

For further purification, more rigorous techniques like Soxhlet extraction can be utilized. This continuous extraction method is particularly useful for separating the desired compound from less soluble impurities. In one documented procedure, the filtered crude product was placed in a Soxhlet extractor and continuously extracted with dichloromethane for three days. chemicalbook.com After extraction, the solvent was removed by rotary evaporation to yield the purified this compound as a light yellow solid. chemicalbook.com

Column chromatography is another powerful technique for purifying fluorenone derivatives, offering a higher degree of separation based on the differential adsorption of compounds to a stationary phase. While specific examples detailing the column chromatography of this compound itself are not extensively detailed in the provided research, the purification of its derivatives and related compounds strongly suggests its applicability. For instance, a downstream derivative, 3,6-bis(2,4-dimethoxyphenyl)-9H-fluoren-9-one, was purified using silica gel column chromatography with a mobile phase of petroleum ether and dichloromethane in a 1:5 ratio. ambeed.com Similarly, other complex fluorenone-derived structures have been purified by silica-gel column chromatography using solvent systems such as hexane/chloroform and hexane/ethyl acetate. researchmap.jp These examples indicate that silica gel chromatography with non-polar to moderately polar solvent systems is a viable strategy for obtaining high-purity this compound.

The table below summarizes the purification techniques documented for this compound and related compounds.

| Method | Procedure Details | Solvent/Mobile Phase | Recovered Product Form | Source |

|---|---|---|---|---|

| Precipitation & Filtration | The crude product was precipitated from the reaction mixture, collected by filtration, washed with water, and dried under vacuum. | Water | Light yellow powder | chemicalbook.com |

| Soxhlet Extraction | The filtered crude solid was extracted continuously for 3 days. The solvent was then removed via rotary evaporation. | Dichloromethane | Light yellow solid | chemicalbook.com |

| Silica Gel Column Chromatography | The crude product was subjected to silica gel column chromatography. | Petroleum ether:Dichloromethane (1:5) | Not specified | ambeed.com |

| Silica Gel Column Chromatography** | Purification of a related spiro[fluorene-9,9′-phenanthren]-10′-one derivative. | Hexane:Chloroform (2:1) | Whitish yellow solid | researchmap.jp |

Derivatization Chemistry of 3,6 Dibromo 9h Fluoren 9 One

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules from readily available precursors. For 3,6-dibromo-9H-fluoren-9-one, these reactions provide a powerful platform for introducing new functional groups onto the fluorenone skeleton. The high reactivity of the carbon-bromine bonds facilitates reactions such as Sonogashira and Buchwald-Hartwig couplings, opening pathways to a diverse range of derivatives.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly effective for the derivatization of this compound, allowing for the introduction of various substituted ethynyl moieties to create conjugated systems.

The synthesis of 3,6-bis[(trimethylsilyl)ethynyl]-9H-fluoren-9-one via the Sonogashira coupling of this compound has been reported in the scientific literature. researchgate.netasianpubs.orgurmia.ac.ir This transformation involves the reaction of the dibrominated fluorenone with (trimethylsilyl)acetylene in the presence of a palladium catalyst and a copper(I) co-catalyst. While the specific reaction details from this report are not publicly available, a methodologically similar Sonogashira reaction has been described for the 2,7-diiodo-fluorenone isomer, which involves reacting the halide with (trimethylsilyl)acetylene using a PdCl2(btpp) catalyst and a CuI co-catalyst in a THF/Et3N solvent mixture at room temperature. tuwien.at

Specific literature detailing the direct synthesis of 3,6-bis(phenylethynyl)-9H-fluoren-9-one from this compound via a Sonogashira coupling reaction could not be identified in the performed search.

Pyridyl-functionalized fluorenones can be synthesized from this compound using a palladium-catalyzed Sonogashira cross-coupling reaction. A specific example is the synthesis of 3,6-bis(pyridin-4-ylethynyl)-9H-fluoren-9-one. This reaction is carried out by reacting this compound with 4-ethynylpyridine. The process utilizes a catalyst system of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in a diisopropylamine/toluene (B28343) solvent mixture. The reaction proceeds with microwave irradiation to afford the target compound in good yield. asianpubs.org

Table 1: Reaction Conditions for the Synthesis of 3,6-bis(Pyridin-4-ylethynyl)-9H-fluoren-9-one

| Parameter | Value |

| Starting Material | This compound |

| Reagent | 4-Ethynylpyridine |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Co-catalyst | Copper(I) iodide (CuI) |

| Solvent | Diisopropylamine / Toluene (1:1) |

| Conditions | Microwave Irradiation (250 W, 30 min) |

| Yield | 59% |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a key method for synthesizing arylamine derivatives. The bromine atoms of this compound can be substituted with amine nucleophiles, such as diphenylamine (B1679370), to produce novel functional materials.

The direct coupling of this compound with various amines has been demonstrated. poliba.it For instance, the reaction with dithieno[3,2-b:2',3'-d]pyrrole (DTP) proceeds using a palladium(II) acetate catalyst, a diphenylphosphinoferrocene (DPPF) ligand, and sodium tert-butoxide as the base in toluene at 110 °C. poliba.it Furthermore, the feasibility of coupling diphenylamine derivatives to structures synthesized from this compound has been confirmed. In a multi-step synthesis, a bifluorenylidene core, derived from this compound, was successfully functionalized with p-methoxydiphenylamine via a four-fold Buchwald-Hartwig reaction. recercat.cat These examples demonstrate the utility of the Buchwald-Hartwig amination for producing complex amine derivatives from the 3,6-dibromofluorenone scaffold.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Value |

| Starting Material | This compound |

| Amine | Dithieno[3,2-b:2',3'-d]pyrrole (DTP) |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | 110 °C |

| Time | 16 hours |

Buchwald-Hartwig Amination for Diphenylamine-Fluorenone Derivatives

Preparation of N,N-Bis(4-methoxyphenyl)thiophen-2-amine Derivatives

In a hypothetical reaction pathway, this compound could first undergo a Suzuki or Stille coupling to introduce thiophene (B33073) moieties at the 3 and 6 positions. Subsequently, the thiophene rings could be functionalized with N,N-Bis(4-methoxyphenyl)amine groups. Alternatively, a pre-functionalized thiophene amine could be coupled with the dibromofluorenone.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Substrates | Aryl halide, Amine |

| Catalyst | Palladium precatalyst (e.g., Pd2(dba)3) |

| Ligand | Phosphine-based (e.g., Xantphos, RuPhos) |

| Base | Sodium tert-butoxide, Potassium carbonate |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

Synthesis of 3,6-Bis(diphenylamino)-9H-fluoren-9-one

The synthesis of 3,6-Bis(diphenylamino)-9H-fluoren-9-one from this compound is a classic example of a double Buchwald-Hartwig amination reaction. This transformation replaces the bromine atoms with diphenylamino groups. Such fluorenone derivatives containing arylamine moieties are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs) as hole-transporting materials.

The reaction typically involves heating the this compound with diphenylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Table 2: General Conditions for the Synthesis of 3,6-Bis(diphenylamino)-9H-fluoren-9-one

| Reactant | Reagent/Condition | Purpose |

| This compound | Starting Material | Fluorenone core |

| Diphenylamine | Amine source | To introduce diphenylamino groups |

| Palladium(II) acetate | Catalyst precursor | Facilitates the C-N bond formation |

| Tri-tert-butylphosphine | Ligand | Stabilizes the palladium catalyst |

| Sodium tert-butoxide | Base | Activates the amine |

| Toluene | Solvent | Reaction medium |

| 100-110 °C | Temperature | To drive the reaction to completion |

Suzuki-Miyaura Coupling for Arylated Fluorenone Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. researchgate.netbeilstein-journals.org In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3 and 6 positions, leading to a diverse library of arylated fluorenone derivatives. These derivatives are extensively studied for their optical and electronic properties. researchgate.net

The reaction involves the palladium-catalyzed cross-coupling of the dibromofluorenone with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. researchgate.net The versatility of the Suzuki-Miyaura coupling stems from its tolerance to a broad range of functional groups on both coupling partners and the relatively mild reaction conditions. beilstein-journals.org

Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Examples | Function |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Thiophen-2-ylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Catalyzes the C-C bond formation |

| Base | K2CO3, Na2CO3, Cs2CO3 | Activates the organoboron reagent |

| Solvent | Toluene/Water, Dioxane/Water | Reaction medium |

Nickel(0)-Induced Coupling for Polymeric Systems

Nickel(0)-induced coupling reactions, such as the Yamamoto coupling, provide an effective method for the synthesis of conjugated polymers. This type of polymerization is particularly useful for creating polyfluorene-based materials from dihaloaromatic monomers like this compound. These polymers are of interest for applications in organic electronics.

The polymerization is typically carried out by treating the dibromo monomer with a stoichiometric amount of a nickel(0) complex, often generated in situ from a nickel(II) salt and a reducing agent. The reaction proceeds through an oxidative addition of the aryl halide to the nickel(0) center, followed by a reductive elimination to form the new carbon-carbon bond and regenerate the nickel catalyst.

Nucleophilic Substitution and Condensation Reactions

Ketalization of this compound for Precursor Polymers

The carbonyl group of this compound can be protected by converting it into a ketal. This is a common strategy in multi-step syntheses to prevent the ketone from undergoing undesired reactions, particularly with strong nucleophiles or bases that might be used to modify the C-Br bonds. libretexts.orglibretexts.org The formation of a ketal involves the reaction of the fluorenone with a diol, typically ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. organic-chemistry.org

This protection is often a crucial step in the synthesis of precursor monomers for polymers. Once the desired modifications at the 3 and 6 positions are complete, the ketal protecting group can be easily removed by acid-catalyzed hydrolysis to regenerate the ketone functionality in the final polymer. chemistrysteps.com

Table 4: Typical Conditions for Ketalization of Fluorenones

| Reagent/Condition | Purpose |

| Ethylene glycol or 1,3-propanediol | Ketal forming agent |

| p-Toluenesulfonic acid | Acid catalyst |

| Toluene | Solvent |

| Dean-Stark trap | To remove water and drive the equilibrium |

Formation of Schiff Base Derivatives of 9-Fluorenone (B1672902) (referencing related compounds)

The ketone functional group in fluorenones readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. organic-chemistry.org While specific studies on this compound are not prevalent in the searched literature, the reactivity of the parent 9-fluorenone is well-documented and serves as a good reference. organic-chemistry.org

The formation of a Schiff base typically involves refluxing the fluorenone with a primary amine in a solvent like ethanol (B145695) or toluene, often with a catalytic amount of acid. organic-chemistry.org The resulting Schiff base derivatives have been investigated for various applications, including as ligands in coordination chemistry and for their biological activities. researchgate.netorganic-chemistry.org A variety of amines can be used to generate a wide range of fluorenone-based Schiff bases. organic-chemistry.org

Table 5: Examples of Amines Used in Schiff Base Formation with 9-Fluorenone

| Amine | Resulting Schiff Base Type |

| Aniline derivatives | N-Aryl imines |

| Ethylenediamine | Bis-imines |

| Semicarbazide | Semicarbazones |

| Thiosemicarbazide | Thiosemicarbazones |

Introduction of Electron-Withdrawing Groups and Other Functionalizations

The introduction of electron-withdrawing groups onto the this compound backbone is a key strategy for tuning the electronic properties of the resulting molecules, such as their electron affinity and HOMO/LUMO energy levels. This is particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While the 3,6-dibromo substitution pattern is less common in the literature compared to its 2,7- and 2,2'- isomers, established synthetic methodologies for aromatic compounds can be applied to achieve further functionalization.

Nitration: Electrophilic aromatic substitution, such as nitration, can introduce the strongly electron-withdrawing nitro (-NO2) group. While specific studies detailing the nitration of this compound are not extensively documented, the general procedure for nitrating fluorenones involves the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to manage the regioselectivity and prevent over-nitration. The presence of the deactivating bromine atoms and the carbonyl group would direct the incoming nitro group to specific positions on the aromatic rings. The successful synthesis of 3,6-Dibromo-2-nitro-9H-fluoren-9-one has been reported, indicating the viability of this synthetic route.

Cyanation: The cyano (-CN) group is another powerful electron-withdrawing group that can be introduced onto an aromatic ring. Palladium-catalyzed cyanation reactions, using reagents such as zinc cyanide or potassium ferrocyanide, are standard methods for converting aryl bromides to aryl nitriles. This transformation on this compound would yield dicyano-substituted fluorenone derivatives, which are expected to have significantly altered electronic properties.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. rose-hulman.eduyoutube.comwikipedia.org This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the bromine positions of this compound. By choosing an appropriate boronic acid or boronate ester, various functional groups can be appended to the fluorenone core, leading to a vast library of derivatives with tailored properties. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. rose-hulman.eduyoutube.com

| Reagent/Reaction | Functional Group Introduced | Potential Product |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitro (-NO₂) | 3,6-Dibromo-2-nitro-9H-fluoren-9-one |

| Cyanating Agent (e.g., Zn(CN)₂, Pd catalyst) | Cyano (-CN) | 3,6-Dicyano-9H-fluoren-9-one |

| Arylboronic Acid (e.g., PhB(OH)₂), Pd catalyst | Aryl Group (e.g., Phenyl) | 3,6-Diphenyl-9H-fluoren-9-one |

Synthesis of Spirobifluorene Derivatives via Cyclization Reactions

Spirobifluorene (SBF) derivatives are a class of compounds characterized by two fluorene (B118485) units linked by a common spiro carbon atom. This unique three-dimensional structure prevents intermolecular aggregation and enhances the thermal and morphological stability of materials, making them highly desirable for use in organic electronics. A direct and efficient method for the synthesis of spirobifluorene derivatives involves the acid-mediated dehydrative coupling of biaryls and fluorenones.

Recent research has demonstrated that this compound is a viable substrate for this transformation. In a reaction mediated by trifluoromethanesulfonic anhydride (Tf₂O), this compound can be coupled with a biaryl compound to yield the corresponding brominated spirobifluorene. This method is particularly significant as it provides access to spirobifluorene derivatives with a substitution pattern that is not readily achievable through conventional electrophilic bromination of an unsubstituted spirobifluorene core.

The reaction proceeds through the in-situ formation of a reactive intermediate from the fluorenone, which then undergoes an electrophilic aromatic substitution with the biaryl, followed by a ring-closing dehydration to form the spirocyclic system. This synthetic route opens up possibilities for creating a diverse range of functionalized spirobifluorene-based materials starting from the readily available this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| This compound | Biaryl | Trifluoromethanesulfonic anhydride (Tf₂O) | Brominated Spirobifluorene |

Applications of 3,6 Dibromo 9h Fluoren 9 One and Its Derivatives in Advanced Materials

Organic Electronic and Optoelectronic Materials

The highly conjugated system of the fluorenone moiety allows for efficient charge transport, while the ketone group provides a strong electron-withdrawing character. These features, along with the ability to functionalize the molecule at the bromine positions, have led to the development of novel materials for various electronic and optoelectronic devices.

Small Molecule Organic Semiconductors for Organic Field-Effect Transistors (OFETs)

While 3,6-dibromo-9H-fluoren-9-one itself is primarily a precursor, its derivatives have been investigated as active materials in Organic Field-Effect Transistors (OFETs). The fluorenone core is a known component in the design of n-type organic semiconductors due to its electron-deficient nature. By utilizing cross-coupling reactions at the 3,6-dibromo positions, various aromatic and heteroaromatic substituents can be introduced to modulate the electronic properties, solubility, and solid-state packing of the resulting molecules.

The performance of OFETs is critically dependent on the molecular structure and intermolecular interactions of the semiconductor. The planarity of the fluorenone unit facilitates π-π stacking, which is crucial for efficient charge transport in the solid state. The ability to tailor the molecular structure by replacing the bromine atoms allows for fine-tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is essential for achieving stable n-channel transport and good environmental stability. Research in this area focuses on creating fluorenone derivatives that exhibit high electron mobility and on/off ratios, key performance metrics for OFETs.

Hole and Electron Transport Layers in Devices

Derivatives of fluorene (B118485) and fluorenone are extensively used as charge-transporting materials in various optoelectronic devices, including perovskite solar cells (PSCs) and organic solar cells. The versatility of the fluorene scaffold allows for the synthesis of both hole-transporting materials (HTMs) and electron-transporting materials (ETMs).

For instance, spiro[fluorene-9,9′-xanthene] (SFX)-based molecules, which can be synthesized from fluorenone precursors, have been developed as highly efficient HTMs for PSCs. acs.orgrsc.org These materials are designed to have appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole extraction from the perovskite layer. The rigid and three-dimensional spiro structure helps to form stable amorphous films with high glass transition temperatures, which contributes to the long-term stability of the solar cells. researchgate.net

Conversely, the inherent electron-accepting property of the fluorenone core makes its derivatives suitable for use as ETMs. rsc.orgnih.gov By attaching appropriate functional groups, such as phosphonic acids for anchoring to transparent conductive oxides like indium tin oxide (ITO), fluorenone-based self-assembled monolayers (SAMs) can be created. These SAMs can function as efficient electron transport layers, facilitating electron extraction from the active layer of a photovoltaic device while also blocking holes. rsc.orgnih.gov

| Device Application | Material Type | Key Features | Example Core Structure |

| Perovskite Solar Cells | Hole-Transporting Material (HTM) | Stable amorphous films, suitable HOMO level, high glass transition temp. | Spiro[fluorene-9,9′-xanthene] |

| Photovoltaic Devices | Electron-Transporting Material (ETM) | Electron-accepting, suitable LUMO level, ability to form SAMs | Fluorenone with phosphonic acid anchors |

Applications in Organic Light-Emitting Diodes (OLEDs) and Electrofluorochromic Devices

The fluorene family of molecules is renowned for its high photoluminescence quantum yield, making fluorene-based compounds excellent candidates for emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov While this compound itself is not a primary emitter, it serves as a crucial intermediate for creating more complex molecules with tailored emissive properties. The fluorenone unit can act as an electron-accepting core in donor-acceptor type molecules, which are often designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to OLEDs with very high internal quantum efficiencies. rsc.org The ability to functionalize the dibrominated positions allows for the tuning of the emission color from blue to red. nih.gov

Furthermore, fluorene derivatives have shown significant promise in electrofluorochromic (EFC) devices. nih.gov EFC materials can reversibly change their fluorescence intensity or color upon the application of an electrical potential. mdpi.com This property is highly desirable for applications in smart windows, displays, and sensors. A novel electrofluorochromic system based on an arylamine-fluorene structure has demonstrated exceptional electrochemical reversibility and a device cyclability of over 10,000 cycles. nih.gov The robust and tunable nature of the fluorene core is central to achieving such high-performance switching.

| Device | Role of Fluorenone/Fluorene Derivative | Key Performance Metric |

| OLED | Emitter (often in TADF molecules) | High External Quantum Efficiency (EQE) |

| OLED | Host Material | High Thermal Stability |

| Electrofluorochromic Device | Redox-Active Fluorophore | High Cyclability (>10,000 cycles) |

Photonic and Optoelectronic Applications (e.g., Second Harmonic Generation, THz Generation)

The non-centrosymmetric crystal packing of certain organic molecules can give rise to significant second-order nonlinear optical (NLO) properties, such as second-harmonic generation (SHG). While specific studies on this compound for SHG are not prominent, the broader class of fluorenone derivatives has been investigated for these applications. The design of molecules with large hyperpolarizabilities is key, and the donor-acceptor architecture that can be built upon the fluorenone core is a common strategy to achieve this.

More specifically, fluorenone-based organic crystals have emerged as highly efficient materials for the generation and detection of terahertz (THz) waves. nccr-must.chacs.orgethz.ch Certain fluorenone derivatives exhibit extremely large electro-optic coefficients, making them ideal for these applications. nccr-must.ch For example, excitation with femtosecond near-infrared pulses can lead to the emission of narrow-band THz radiation. nccr-must.ch This capability is crucial for the advancement of THz-based technologies in spectroscopy, imaging, and communications.

| Application | Material | Key Property | Significance |

| Terahertz (THz) Generation | Fluorenone-based organic crystals | Large electro-optic coefficients | Efficient conversion of near-infrared light to THz-frequency radiation |

| Terahertz (THz) Detection | Fluorenone-based organic crystals | High sensitivity | Development of advanced THz-based techniques |

Polymer Chemistry and Conjugated Systems

The presence of two reactive bromine atoms makes this compound an ideal monomer for the synthesis of conjugated polymers through various cross-coupling reactions. These polymers are of great interest for their potential applications in large-area and flexible electronics.

Precursors for Poly(9-fluorenone) and Related Conjugated Polymers

This compound can be polymerized through reactions like Suzuki or Sonogashira coupling to yield poly(9-fluorenone)s and related copolymers. The resulting polymers possess a fully conjugated backbone, which imparts semiconducting properties. The fluorenone unit in the polymer chain acts as an electron acceptor, making these materials suitable for n-type semiconductor applications.

For example, 2,7-dibromo-9-fluorenone (an isomer of the title compound) has been used as a monomer to synthesize poly(9-fluorenone)s. sigmaaldrich.com The polymerization of dibromofluorenes with other aromatic comonomers, such as benzothiadiazole, leads to the formation of copolymers with tailored band gaps and electronic properties. nih.gov These conjugated polymers are solution-processable, which is a significant advantage for fabricating large-area electronic devices using printing techniques. The properties of the final polymer, such as solubility, molecular weight, and charge carrier mobility, can be controlled by the choice of comonomer and the reaction conditions.

Linkers in Covalent Organic Frameworks (COFs)

This compound is recognized as a potential building block, or linker, for the construction of Covalent Organic Frameworks (COFs) chemscene.comtcichemicals.com. COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them attractive for applications in gas storage, catalysis, and sensing. The dibromo functionality of this compound allows for its incorporation into COF structures through various cross-coupling reactions.

While the potential for this compound in COF synthesis is noted, specific examples of COFs constructed using this exact linker are not extensively detailed in the currently available research literature. The general principle involves utilizing the bromine atoms as reactive handles to connect with other organic building blocks, thereby forming the extended, porous network of the COF. The fluorenone unit itself would impart specific electronic and photophysical properties to the resulting framework. Further research is needed to fully explore and document the synthesis and properties of COFs derived from this particular fluorenone derivative.

Fluorescent Probes and Chemosensor Development

The fluorenone core is an excellent scaffold for the development of fluorescent probes and chemosensors due to its inherent photophysical properties. Derivatives of this compound have been successfully employed in the creation of sophisticated sensing platforms.

Diphenylamine-Fluorenone Derivatives as Fluorescent Probes for Cell Staining (e.g., Neuroblastoma Cells)labshake.comchemicalbook.com

A notable application of this compound is as a precursor in the synthesis of diphenylamine-fluorenone derivatives for biological imaging labshake.comchemicalbook.com. Researchers have designed and synthesized a series of donor-π-acceptor (D-π-A) chromophores, where the fluorenone acts as the acceptor and various diphenylamine (B1679370) moieties serve as the donor. These derivatives have shown significant promise as fluorescent probes for staining living cells, including neuroblastoma cells chemscene.comsigmaaldrich.com.

A study on a series of these derivatives, designated as TKB1-TKB3, revealed that their photophysical properties are directly influenced by the nature of the electron donor groups chemscene.comsigmaaldrich.com. These probes exhibited good biocompatibility, long-term retention within cells, and low cytotoxicity, making them suitable for live-cell imaging sigmaaldrich.com. The mechanism of action involves the modulation of intramolecular charge transfer (ICT) upon interaction with the cellular environment, leading to changes in fluorescence emission.

| Probe | Electron Donor | Key Features | Application |

| TKB1-TKB3 | Various Diphenylamine Moieties | High biocompatibility, Low cytotoxicity, Long-term cell retention | Fluorescent staining of neuroblastoma cells |

Design Principles for Fluorenone-Based Sensing Platformsresearchgate.netchemrxiv.orgpol-aura.pl

The design of effective fluorenone-based chemosensors relies on several key principles. A common strategy involves the creation of a donor-acceptor (D-A) architecture, where the fluorenone core acts as the electron-accepting unit researchgate.netchemrxiv.org. A recognition site for a specific analyte is then appended to this core. The binding of the analyte to the recognition site modulates the electronic properties of the system, leading to a detectable change in the fluorescence signal.

One successful design involves the inhibition of intramolecular charge transfer (ICT) upon analyte binding researchgate.netchemrxiv.org. In the unbound state, the probe may be non-fluorescent or weakly fluorescent due to efficient ICT. When the analyte binds, this process is disrupted, causing a significant enhancement in fluorescence intensity. This "turn-on" response is highly desirable for sensitive and selective detection. Another design principle is the restriction of molecular rotation or isomerization upon analyte binding, which can also lead to fluorescence enhancement researchgate.netchemrxiv.org.

For example, fluorenone-based sensors have been developed for the selective detection of iodide ions researchgate.netchemrxiv.org. These sensors incorporate a Schiff base moiety as the recognition unit. The binding of iodide ions restricts C=N isomerization and inhibits ICT, resulting in a significant increase in fluorescence researchgate.netchemrxiv.org.

Building Blocks for Novel Functional Materialschemscene.comtcichemicals.comsigmaaldrich.com

Beyond fluorescent probes, this compound serves as a versatile building block for a range of novel functional materials, particularly in the field of organic electronics. The reactive bromine atoms allow for its incorporation into polymeric structures and other complex organic molecules through reactions like Suzuki and Sonogashira coupling.

The electron-accepting nature of the fluorenone unit makes it a valuable component in materials designed for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By combining this compound with various electron-donating monomers, researchers can create polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection, transport, and recombination in electronic devices.

While the potential is significant, detailed reports on the synthesis and performance of specific functional polymers derived from this compound are an area of ongoing research. The development of new synthetic methodologies and a deeper understanding of the structure-property relationships will undoubtedly lead to the creation of high-performance organic electronic materials based on this versatile building block.

Spectroscopic and Structural Elucidation Methodologies in Research on 3,6 Dibromo 9h Fluoren 9 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including derivatives of 3,6-Dibromo-9H-fluoren-9-one. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of the parent compound, 3,6-Dibromo-fluoren-9-one, recorded in deuterochloroform (CDCl₃), the aromatic protons exhibit a distinct splitting pattern. The signals appear at δ (ppm) 7.67 (doublet, J = 1.6 Hz, 2H), 7.55 (doublet, J = 7.6 Hz, 2H), and 7.50 (doublet of doublets, J = 8.0, 1.6 Hz, 2H). These chemical shifts and coupling constants are characteristic of the specific electronic environment of each proton on the fluorenone core, and any substitution on this core will lead to predictable changes in the spectrum, thus allowing for the confirmation of the structure of a new derivative.

For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Interactive Table: ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.67 | d | 1.6 | 2H | Aromatic |

| 7.55 | d | 7.6 | 2H | Aromatic |

| 7.50 | dd | 8.0, 1.6 | 2H | Aromatic |

Solvent: CDCl₃

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial method for confirming the molecular weight of newly synthesized this compound derivatives, which in turn verifies their molecular formula. The molecular weight of this compound is 337.99 g/mol .

Different ionization techniques can be used, such as Electron Ionization (EI), Chemical Ionization (CI), and Fast Atom Bombardment (FAB). For instance, in the analysis of a phosphonate derivative of a dibromofluorenone, Direct Analysis in Real Time Time-of-Flight (DART-TOF) mass spectrometry was used. The high-resolution mass spectrometry (HRMS) data provided an exact mass, which was compared to the calculated value, confirming the elemental composition of the molecule. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) also serves as a clear indicator of the presence and number of bromine atoms in the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the most characteristic absorption is that of the carbonyl (C=O) group of the fluorenone core.

This C=O stretching vibration typically appears as a strong, sharp band in the region of 1715-1730 cm⁻¹ for saturated ketones. Conjugation with the aromatic rings of the fluorene (B118485) system can shift this band to a slightly lower wavenumber. The presence of this band is a key indicator that the fluorenone core is intact. Other bands in the IR spectrum can confirm the presence of other functional groups introduced in the derivatives. For example, a derivative containing a P=O bond showed a characteristic absorption at 1256 cm⁻¹, and a P-O-C bond showed an absorption at 989 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorptions for Fluorenone Derivatives

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3100-3000 | Aromatic C-H stretch |

| ~1715 | Carbonyl (C=O) stretch |

| ~1600-1400 | Aromatic C=C stretch |

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized derivative.

For example, in the characterization of a phosphonate derivative of a dibromofluorenone, the calculated elemental composition for C₂₂H₂₇Br₂O₄P was C, 48.38%; H, 4.98%. The experimentally found values were C, 48.50%; H, 5.02%, which are in excellent agreement with the calculated values, thus confirming the proposed formula.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and conformational details. For derivatives of this compound, obtaining a single crystal suitable for X-ray analysis can provide unambiguous proof of its structure.

The results of SC-XRD analysis are often presented as ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawings, which depict the molecular structure with thermal ellipsoids for each atom. This method has been used to determine the molecular structure of various fluorenone derivatives, including cross-dimerization products, providing crucial insights into their stereochemistry and intermolecular interactions in the crystalline state. A review of X-ray diffraction studies on fluorene, 9-fluorenone (B1672902), and their derivatives highlights the importance of this technique in understanding the molecular geometry and packing in crystals.

Photophysical Characterization Techniques (e.g., UV-Vis Absorption, Photoluminescence Emission)

For derivatives of this compound that are being investigated for applications in materials science, such as organic light-emitting diodes (OLEDs), understanding their photophysical properties is essential. UV-Visible (UV-Vis) absorption spectroscopy and photoluminescence (PL) emission spectroscopy are the primary techniques used for this purpose.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) can be influenced by the extent of conjugation and the nature of the substituents on the fluorenone core. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of the absorption bands.

PL spectroscopy measures the light emitted by a substance after it has absorbed photons. This provides information about the emission color and the efficiency of the light-emitting process, often quantified by the fluorescence quantum yield (Φf). For example, a series of spiro hybrid systems based on fluorene derivatives exhibited photoluminescence emission maxima in the green region of the spectrum (519–523 nm) with quantum yields in the range of 62–87%. The photophysical properties of these materials are often studied in different solvents to understand the effect of solvent polarity on the excited state.

Interactive Table: Example Photophysical Data for a Fluorene Derivative

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Derivative 3a | 408 | 519 | 0.87 |

| Derivative 3b | 405 | 523 | 0.62 |

Data from a study on cis-stilbene/fluorene spiro hybrid systems

Computational Chemistry and Theoretical Investigations of 3,6 Dibromo 9h Fluoren 9 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 3,6-Dibromo-9H-fluoren-9-one and its derivatives. These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in determining its electronic and optical properties.

In a study of organic dyes based on a dibromo-9H-fluorene (DBF) acceptor, DFT calculations using the B3LYP method with a 6-31g(d) basis set were employed to gain deeper insights into the electronic transitions and vibrational modes. acs.org The presence of the electron-withdrawing bromine atoms on the fluorenone core was found to significantly influence the electronic structure. acs.org Specifically, the bromine substitution strengthens the acceptor character of the fluoren-9-ylidene moiety by lowering the energy of the LUMO, which in turn can lead to a red-shifted intramolecular charge transfer (ICT) band. acs.org

Theoretical investigations on related fluorenone derivatives have further elucidated the impact of substituents on their electronic properties. For instance, DFT calculations on 2,7-dibromo-9-(4-halobenzylidene)-9H-fluorene frameworks have provided a comprehensive understanding of their crystal structure and photophysical properties. These computational studies, in conjunction with experimental data, are instrumental in establishing clear structure-property relationships.

The following table summarizes key electronic properties that can be determined for this compound systems using DFT calculations, based on methodologies applied to similar compounds.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (HOMO-LUMO) | The energy difference between the HOMO and LUMO. | A key indicator of the molecule's electronic excitation energy and color. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals regions of high and low electron density, indicating reactive sites. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. |

Molecular Modeling and Dynamics Simulations for Material Design

Molecular modeling and dynamics simulations are indispensable computational techniques for the rational design of materials based on this compound. These methods allow researchers to predict and analyze the behavior of molecules in different environments, such as in solution or in the solid state, providing crucial information for the development of new materials for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). leapchem.com

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology are widely applied to similar organic semiconductor materials. Molecular dynamics simulations can be used to:

Predict Crystal Packing: Understanding how molecules arrange themselves in the solid state is vital for predicting charge transport properties. Simulations can reveal the preferred crystal packing motifs and the strength of intermolecular interactions.

Simulate Morphological Evolution: In the context of thin-film devices, molecular dynamics can simulate the deposition and annealing processes to predict the resulting film morphology, which has a profound impact on device performance.

Investigate Interfacial Phenomena: For multilayered devices, simulations can model the interface between different organic layers or between an organic layer and an electrode, providing insights into charge injection and extraction barriers.

The design of novel materials often involves creating derivatives of the core this compound structure. Molecular modeling plays a key role in pre-screening potential candidates by predicting how structural modifications will affect the desired material properties.

Elucidation of Structure-Property Relationships through Theoretical Approaches

A central goal of computational chemistry is to establish clear and predictive structure-property relationships. For this compound and its derivatives, theoretical approaches are instrumental in understanding how modifications to the molecular structure influence their photophysical and electronic properties.

Theoretical studies on fluorene-based systems have demonstrated that the nature and position of substituents have a profound impact on their properties. For example, in fluorene (B118485) copolymers, the choice of comonomer and the configuration of side chains can be used to modulate chiroptical properties. acs.org Integrated experimental and computational investigations of 2,7-dibromo-9-(4-halobenzylidene)-9H-fluorene frameworks have successfully correlated structural features with observed photophysical behavior, with DFT calculations supporting the experimental findings.

The following table outlines key structure-property relationships in fluorenone-based systems that can be elucidated through theoretical approaches:

| Structural Modification | Predicted Effect on Properties | Theoretical Method of Investigation |

| Introduction of Electron-Donating Groups | Red-shift in absorption and emission spectra, enhanced intramolecular charge transfer. | DFT, Time-Dependent DFT (TD-DFT) |

| Introduction of Electron-Withdrawing Groups | Blue-shift in absorption and emission spectra, stabilization of the LUMO. | DFT, TD-DFT |

| Extension of π-Conjugation | Narrowing of the HOMO-LUMO gap, leading to red-shifted absorption and emission. | DFT, TD-DFT |

| Modification of Side Chains | Alteration of solubility, solid-state packing, and film morphology. | Molecular Dynamics, Quantum Mechanics/Molecular Mechanics (QM/MM) |

Investigation of Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules used in optoelectronic applications. In donor-acceptor systems, the absorption of light can lead to the transfer of an electron from the donor moiety to the acceptor moiety. This compound, with its electron-deficient fluorenone core, can act as an excellent acceptor when combined with suitable donor groups.

Theoretical studies are crucial for understanding the nature of ICT states and the factors that govern their formation and decay. In a study of dibromo-9H-fluorene-based dyes, DFT and TD-DFT calculations were used to characterize the electronic transitions and confirm their charge-transfer nature. acs.org The calculations revealed that the extent of conjugation and the alignment of molecular orbitals had a more significant effect on the charge transfer efficiency than the strength of the donor group alone. acs.org

Furthermore, computational investigations into aminofluorenone derivatives have explored the possibility of a twisted intramolecular charge-transfer (TICT) state. acs.org In a TICT state, a conformational change (twisting) around a single bond connecting the donor and acceptor groups occurs in the excited state, leading to a highly polar, charge-separated state. Semiempirical molecular orbital calculations can be employed to investigate the potential energy surfaces of the ground and excited states and to identify the energetic feasibility of such twisted geometries. acs.org

Studies on fluorene-dibenzothiophene-S,S-dioxide co-oligomers have also utilized theoretical calculations to understand the strong solvatochromism observed, which is a hallmark of ICT. researchgate.net These studies help in identifying the charge-transfer absorption bands and understanding how the solvent polarity stabilizes the charge-separated excited state. researchgate.net

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Routes for Dibromofluorenones

Traditional methods for the synthesis of brominated fluorenones often require harsh conditions and hazardous organic solvents, leading to challenges such as the formation of multiple isomers and significant environmental impact. Current research is focused on developing greener, more efficient synthetic pathways. A promising approach involves electrophilic aromatic bromination and nitration using water as the sole solvent, which simplifies workup procedures and enhances the cost-effectiveness and environmental friendliness of the synthesis. Another sustainable strategy is the aerobic oxidation of 9H-fluorenes, which can produce 9-fluorenones in high yields under ambient conditions. One documented method for synthesizing 3,6-Dibromo-9H-fluoren-9-one involves the oxidation of 3,6-dibromophenanthrene-9,10-dione (B38615) with potassium permanganate (B83412) in an aqueous solution of potassium hydroxide, achieving yields as high as 88%. chemicalbook.com These advancements are crucial for the potential large-scale production of fluorenone derivatives.

Exploration of Novel Derivatization Pathways and Multifunctionalization Strategies

The two bromine atoms on the fluorenone core are key to its versatility, serving as highly reactive sites for derivatization. leapchem.com Future research will continue to exploit these sites for constructing complex molecules through various halogen-based cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. leapchem.com These reactions allow for the introduction of a wide array of functional groups, enabling the precise tuning of the final molecule's properties.

This strategic functionalization allows for the creation of everything from polycyclic aromatic systems for electronics to diverse heterocyclic scaffolds for pharmaceuticals. leapchem.com By attaching different moieties at the 3- and 6-positions, researchers can systematically alter the electronic, optical, and biological characteristics of the resulting compounds, leading to multifunctional materials with tailored performance.

Advanced Applications in Bioimaging, Diagnostics, and Therapeutic Material Development

In the biomedical field, this compound is a valuable precursor for creating molecules with significant biological activity. It serves as a starting reagent for preparing diphenylamine-fluorenone derivatives, which have shown potential as fluorescent probes for staining neuroblastoma cells. labshake.com This opens avenues for developing new diagnostic tools and bioimaging agents.

Furthermore, its role as a precursor extends to therapeutic applications. The fluorene (B118485) scaffold is being used to prepare novel bioactive heterocycles with potential anticancer, antiviral, or antimicrobial properties. leapchem.com The ability to functionalize the core structure allows medicinal chemists to design and synthesize a diverse library of compounds for screening against various diseases.

Table 1: Illustrative Photophysical Properties of Fluorescent Probes Based on Fluorene Scaffolds

This table shows representative data for fluorescent molecules derived from fluorene structures, demonstrating how modification of the core can tune optical properties for bioimaging applications.

| Derivative Type | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application |

| Diphenylamine-fluorene | ~450 | ~530 | ~80 | Cell Imaging |

| Naphthyl-fluorene | ~375 | ~430 | ~55 | Ion Sensing |

| Biphenyl-fluorene | ~366 | ~424 | ~58 | Environmental Sensing |

Integration of this compound into Supramolecular Assemblies and Nanomaterials

The rigid and planar structure of this compound makes it an excellent building block, or "linker," for the construction of highly ordered, porous materials. chemscene.com A significant area of emerging research is its use in the synthesis of Covalent Organic Frameworks (COFs). chemscene.com COFs are crystalline polymers with permanent porosity and well-defined structures, created by linking molecular building blocks through strong covalent bonds. By using this dibrominated fluorenone, researchers can design frameworks with specific topologies and functionalities for applications in gas storage, catalysis, and sensing. The predictable geometry and reactive sites of the molecule allow for precise control over the final nanomaterial's architecture and properties.

Design and Synthesis of High-Performance Organic Materials with Tunable Optoelectronic Properties

A primary focus of future research is the continued development of high-performance organic materials for electronic devices. This compound is a key intermediate for synthesizing organic semiconductors, fluorescent dyes, and light-emitting materials. leapchem.com Its conjugated system and structural rigidity contribute to high thermal stability and efficient charge transport, which are critical for applications in Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices. leapchem.com

The ability to selectively functionalize the molecule at the bromine positions allows for the fine-tuning of optoelectronic properties, such as the emission color, electron mobility, and energy levels. leapchem.com This "tunability" is essential for designing next-generation materials for displays, solid-state lighting, and solar cells that are more efficient and durable.

Table 2: Example Performance Data of Blue OLEDs Using Fluorene-Based Emitters

This table presents typical performance metrics for OLED devices that incorporate emitters derived from fluorene structures, similar to those that can be synthesized from this compound.

| Emitter (Derivative Type) | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |

| Diphenylamino-fluorenylethylene 1 | 5,315 | 4.11 | 1.66 | (0.154, 0.129) |

| Diphenylamino-fluorenylethylene 2 | 12,940 | 12.68 | 5.24 | (0.181, 0.295) |

| Spirofluorene-based | >10,000 | 11.20 | 8.77 | (0.150, 0.250) |

Q & A

Q. What are the optimal synthetic routes for 3,6-Dibromo-9H-fluoren-9-one, and how can purity be validated?

The synthesis typically involves bromination of 9H-fluoren-9-one using brominating agents like Br₂ in the presence of Lewis acids (e.g., FeBr₃). Key parameters include temperature control (0–25°C) and stoichiometric ratios to minimize di-/polybrominated byproducts. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C, CDCl₃ solvent) to confirm substitution patterns and absence of unreacted starting materials . For crystallographic confirmation, SHELX software can refine single-crystal X-ray diffraction data to resolve ambiguities in molecular geometry .

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Exact exchange terms improve accuracy for halogenated systems by accounting for electron correlation effects . Solvent effects (e.g., dichloromethane) should be incorporated via polarizable continuum models (PCM) to simulate experimental UV-Vis spectra .

Q. What analytical techniques differentiate this compound from its structural isomers?

- Mass Spectrometry (HRMS): Isotopic patterns for Br₂ (1:2:1 ratio for M⁺, M+2, M+4 peaks) confirm dibromination.

- X-ray Crystallography: C–Br bond lengths (1.89–1.92 Å) and dihedral angles between bromine atoms distinguish 3,6- from 2,7-substitution .

- IR Spectroscopy: C=O stretching (~1720 cm⁻¹) remains consistent, but C–Br vibrations (550–650 cm⁻¹) vary with substitution position .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

Bromine at the 3,6-positions creates a sterically hindered environment, reducing efficacy in Suzuki-Miyaura couplings unless bulky ligands (e.g., SPhos) are used. Electron-withdrawing effects lower LUMO energy, enhancing electrophilicity for nucleophilic aromatic substitution (e.g., with amines). Kinetic studies (monitored via in situ FTIR) reveal rate constants 2–3× slower than mono-brominated analogs .

Q. What crystallographic challenges arise in resolving this compound structures, and how are they addressed?

Bromine’s high electron density causes absorption errors in X-ray diffraction. Data collection at low temperatures (100 K) and using Mo-Kα radiation (λ = 0.71073 Å) mitigates this. SHELXL refinement with anisotropic displacement parameters for Br atoms improves accuracy . Twinning or disorder in crystals may require higher symmetry space groups (e.g., P2₁/c) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often stem from dynamic effects (e.g., keto-enol tautomerism) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR (VT-NMR) to identify tautomeric equilibria.

- Deuterated solvents (e.g., DMSO-d₆) to suppress exchange broadening.

- Spin simulation software (e.g., MestReNova) to model complex splitting .

Methodological Considerations

Q. What protocols ensure reproducibility in bromination reactions for this compound?

- Stepwise Bromination: Initial monobromination at 3-position (NBS, AIBN, CCl₄, 80°C), followed by regioselective 6-bromination using Br₂/FeBr₃ at 0°C .

- Workup: Quench with Na₂S₂O₃ to remove excess Br₂, followed by silica gel chromatography (hexane/EtOAc 4:1).

- Yield Optimization: Typical yields range 60–75%; higher purity (>98%) requires recrystallization from ethanol .

Q. How can researchers reconcile conflicting computational and experimental data on this compound’s dipole moment?

Discrepancies arise from solvent effects or incomplete basis sets. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products